Exact Mass, Molecular Weight, and Strategic Applications of Fmoc-2-amino-5-iodobenzoic Acid in Advanced Peptide Synthesis
Exact Mass, Molecular Weight, and Strategic Applications of Fmoc-2-amino-5-iodobenzoic Acid in Advanced Peptide Synthesis
Executive Summary
In the rapidly evolving landscape of peptidomimetic drug discovery, the incorporation of conformationally restricted and orthogonally functionalizable building blocks is paramount. Fmoc-2-amino-5-iodobenzoic acid (CAS: 924817-95-8) serves as a highly specialized, dual-purpose unnatural amino acid[1]. By embedding an anthranilic acid core, it introduces rigid beta-turn constraints into peptide backbones. Simultaneously, its 5-iodo substituent provides a bio-orthogonal handle for late-stage palladium-catalyzed cross-coupling, enabling the combinatorial expansion of macrocyclic and biaryl peptide libraries[2]. This whitepaper details the physicochemical profiling, mechanistic rationale, and field-proven protocols for utilizing this versatile scaffold.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
For analytical validation in Solid-Phase Peptide Synthesis (SPPS), distinguishing between standard molecular weight and monoisotopic exact mass is a critical requirement for High-Resolution Mass Spectrometry (HRMS)[3].
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Molecular Weight (485.28 g/mol ): Calculated using the standard atomic weights of constituent elements, reflecting the natural isotopic distribution. This value is utilized for stoichiometric calculations during reagent preparation[1].
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Exact Mass (485.0124 Da): Calculated using the mass of the most abundant isotope of each element (C=12.0000, H=1.0078, I=126.9045, N=14.0031, O=15.9949). Because iodine is monoisotopic (100% abundance of ^127I), the mass spectral signature of peptides incorporating this building block lacks the typical M+2 isotopic envelope seen with bromine or chlorine, making the 485.0124 Da exact mass a precise tracking marker during LC-MS validation.
Table 1: Physicochemical Profile of Fmoc-2-amino-5-iodobenzoic acid
| Property | Value |
| Chemical Name | Fmoc-2-amino-5-iodobenzoic acid |
| CAS Number | 924817-95-8 |
| Molecular Formula | C22H16INO4 |
| Molecular Weight (Average) | 485.28 g/mol |
| Monoisotopic Exact Mass | 485.0124 Da |
| Purity Standard | Min. 95% (Typical for SPPS) |
| Primary Application | Scaffold for SPPS and Pd-catalyzed cross-coupling |
Structural Significance & Mechanistic Rationale
The architectural design of Fmoc-2-amino-5-iodobenzoic acid offers two distinct mechanistic advantages for drug development professionals:
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Conformational Restriction via the Anthranilic Core: Unlike flexible aliphatic amino acids, the aromatic backbone of 2-aminobenzoic acid severely restricts the ϕ and ψ dihedral angles. When incorporated into a linear peptide, it acts as a rigid spacer that can pre-organize the peptide into a bioactive conformation, often inducing Type-VI beta-turns essential for target receptor binding[2].
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Bio-Orthogonal Functionalization: The carbon-iodine (C-I) bond at the 5-position is highly susceptible to oxidative addition by Pd(0) complexes. This allows for on-resin Suzuki-Miyaura, Sonogashira, or Heck cross-coupling reactions. Researchers can synthesize a single parent peptide sequence and orthogonally derivatize the iodine position to generate a vast library of biologically active compounds without repeating the entire peptide synthesis[2].
Caption: Workflow of SPPS elongation and late-stage orthogonal functionalization via Pd-catalysis.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols integrate causality-driven steps and self-validating checkpoints.
Phase 1: SPPS Incorporation of Fmoc-2-amino-5-iodobenzoic acid
Causality Note: The amino group of anthranilic derivatives is electronically deactivated due to conjugation with the aromatic ring and is sterically hindered. Standard coupling reagents (e.g., HBTU/HOBt) often fail. Highly reactive uronium salts like HATU are mandatory.
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Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in DMF for 30 minutes.
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Causality: Proper swelling exposes reactive sites within the polymer matrix, maximizing coupling efficiency.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
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Self-Validation: Monitor the dibenzofulvene-piperidine adduct via UV absorbance at 301 nm in the waste stream to ensure complete deprotection.
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Activation and Coupling: Dissolve 3.0 equivalents (0.3 mmol, ~145.6 mg) of Fmoc-2-amino-5-iodobenzoic acid and 2.9 equivalents of HATU in a minimal volume of DMF. Add 6.0 equivalents of DIPEA. Pre-activate for 2 minutes, then add to the resin. Shake for 3-4 hours at room temperature.
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Validation Check: Perform a Chloranil test.
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Causality: The standard Kaiser test yields false negatives for secondary or sterically hindered aromatic amines. The Chloranil test reliably detects the presence of unreacted aromatic amines.
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Phase 2: On-Resin Suzuki-Miyaura Cross-Coupling
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Preparation: Transfer the resin to a microwave-safe peptide synthesis vessel.
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Reagent Addition: Add the desired aryl boronic acid (5.0 eq), Pd(PPh3)4 (0.1 eq), and K2CO3 (5.0 eq).
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Solvent System: Add a rigorously degassed mixture of DMF/H2O (9:1, v/v).
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Causality: Degassing is critical to prevent the oxidation of the highly sensitive Pd(0) catalyst to inactive Pd(II) species. Water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
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Reaction: Heat the mixture under microwave irradiation at 80°C for 30 minutes.
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Washing and Cleavage: Wash the resin sequentially with DMF, water, DMF, and DCM to remove palladium byproducts. Cleave the peptide using a cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.
Analytical Validation Strategy
Tracking the exact mass shifts via LC-MS is the definitive method for validating this workflow[3].
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Post-Coupling Mass Shift: Upon successful coupling and subsequent Fmoc deprotection, the peptide mass will increase by exactly 244.9338 Da (Mass of the incorporated C7H4INO residue).
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Post-Cross-Coupling Mass Shift: Following a Suzuki coupling with phenylboronic acid, the exact mass will shift by -126.9045 Da (loss of Iodine) and +77.0391 Da (addition of Phenyl group minus one proton), resulting in a net change of -49.8654 Da . Tracking these precise monoisotopic mass changes ensures absolute confidence in the structural integrity of the synthesized peptidomimetic.
References
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Fmoc-2-amino-5-iodobenzoic acid | CymitQuimica . Source: cymitquimica.com. 1
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Combinatorial organic synthesis of unique biologically active compounds . Source: justia.com. 2
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US11111271B2 - Therapeutic peptides . Source: google.com/patents. 3
